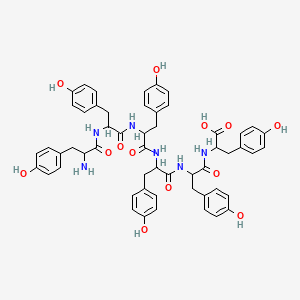

Hexa-L-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H56N6O13/c55-43(25-31-1-13-37(61)14-2-31)49(67)56-44(26-32-3-15-38(62)16-4-32)50(68)57-45(27-33-5-17-39(63)18-6-33)51(69)58-46(28-34-7-19-40(64)20-8-34)52(70)59-47(29-35-9-21-41(65)22-10-35)53(71)60-48(54(72)73)30-36-11-23-42(66)24-12-36/h1-24,43-48,61-66H,25-30,55H2,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,72,73) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUZKZKBBSFAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H56N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394611 | |

| Record name | Hexa-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

997.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6934-38-9 | |

| Record name | Hexa-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexa-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexa-L-tyrosine, a homooligomer composed of six L-tyrosine residues, is a peptide of significant interest in materials science and biomedical research. Its inherent biocompatibility and the functional phenolic side chain of tyrosine bestow it with unique properties, including the capacity for self-assembly into higher-order structures such as hydrogels. These characteristics make it a promising candidate for applications in drug delivery, tissue engineering, and as a model for studying peptide aggregation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for its synthesis and analysis, and explores its potential applications. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements available information with data from its constituent monomer, L-tyrosine, and related tyrosine-containing peptides to provide a thorough reference.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in various systems. The following tables summarize the available quantitative data for this compound. Where specific data for the hexamer is unavailable, representative data for the L-tyrosine monomer is provided for context and comparison.

Table 1: General Physicochemical Properties

| Property | Value for this compound | Reference/Note |

| Molecular Formula | C₅₄H₅₆N₆O₁₃[][2][3][4] | - |

| Molecular Weight | 997.05 g/mol [] | - |

| Appearance | White lyophilized powder | - |

| Sequence | Tyr-Tyr-Tyr-Tyr-Tyr-Tyr (YYYYYY) | - |

| CAS Number | 6934-38-9 | - |

| Storage Conditions | -20°C, protected from light and moisture | - |

Table 2: Solubility Data

| Solvent | Solubility of this compound | Solubility of L-tyrosine (for reference) | Reference/Note |

| Water | Soluble (concentration not specified) | 0.45 mg/mL at 25°C (pH 3.2-7.5) | The solubility of L-tyrosine is pH-dependent. |

| Acetonitrile | Soluble (concentration not specified) | - | - |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Soluble | Requires sonication for this compound. |

| 1 M HCl | - | 100 mg/mL (with heating) | - |

| Aqueous Alcohol Solutions | - | Solubility data available in methanol, ethanol, and n-propanol mixtures with water. | Generally, L-tyrosine is preferentially solvated by water in these mixtures. |

Table 3: Spectroscopic Data (Reference Data for L-tyrosine)

| Spectroscopic Technique | Key Features for L-tyrosine | Reference/Note |

| ¹H NMR | Aromatic protons: ~6.8-7.2 ppm; α-proton: ~3.9 ppm; β-protons: ~3.0-3.2 ppm. | Chemical shifts are dependent on solvent and pH. |

| ¹³C NMR | Carbonyl carbon: ~177 ppm; Aromatic carbons: ~118-158 ppm; α-carbon: ~59 ppm; β-carbon: ~38 ppm. | - |

| FT-IR (cm⁻¹) | ~3217 (O-H and N-H stretch); ~1735 (C=O of COOH); ~1598, 1475 (N-H bend); ~1235 (phenolic C-O stretch). | Broadening of peaks is often observed due to hydrogen bonding. |

| Mass Spectrometry (ESI-MS) | Protonated molecule [M+H]⁺ at m/z 182.08. Fragmentation involves losses of NH₃, H₂O, and COOH. | Fragmentation patterns of this compound would be significantly more complex, showing sequential losses of tyrosine residues and other fragments. |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, standard solid-phase peptide synthesis (SPPS) and purification by reversed-phase high-performance liquid chromatography (RP-HPLC) are common methodologies for peptides of this nature.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

A generalized workflow for the synthesis of this compound using Fmoc/tBu chemistry is outlined below.

Methodology:

-

Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, is swelled in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The first Fmoc-L-Tyr(tBu)-OH is coupled to the resin using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF. The reaction progress is monitored using a ninhydrin test.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF (typically 20-40%).

-

Subsequent Amino Acid Couplings: Steps 2 and 3 are repeated for the remaining five tyrosine residues.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (tBu on the tyrosine hydroxyl groups) are simultaneously removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

-

Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, washed, and then lyophilized to obtain the crude this compound.

Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound is typically purified by preparative RP-HPLC.

Methodology:

-

Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, such as DMSO or a mixture of water and acetonitrile, and filtered.

-

Chromatographic Separation: The sample is injected onto a C18 reversed-phase column. A linear gradient of increasing acetonitrile concentration in water, both containing an ion-pairing agent like 0.1% TFA, is used to elute the peptide.

-

Fraction Collection: Fractions are collected based on the UV absorbance profile (typically at 220 nm and 280 nm).

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified this compound.

Figure 2: Generalized workflow for the purification of this compound by RP-HPLC.

Biological Activity and Potential Applications

While specific signaling pathways directly modulated by this compound have not been extensively documented, the unique properties of tyrosine-rich peptides suggest several areas of potential biological relevance and application.

Self-Assembly and Hydrogel Formation

A significant area of research for tyrosine-containing peptides is their ability to self-assemble into well-ordered nanostructures, such as nanofibers, which can further entangle to form hydrogels. This process is driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic tyrosine side chains. The resulting hydrogels are of interest for a variety of biomedical applications due to their potential for encapsulating and controllably releasing therapeutic agents.

The mechanism of hydrogel formation can be influenced by environmental factors such as pH, temperature, and ionic strength. For tyrosine-rich peptides, enzymatic cross-linking or photo-induced cross-linking of the tyrosine residues can also be employed to enhance the mechanical properties and stability of the hydrogels.

Figure 3: Conceptual diagram of hydrogel formation from this compound self-assembly.

Drug Delivery

The hydrogels formed from this compound and similar peptides can serve as depots for the sustained release of drugs. The release kinetics can be tuned by modifying the peptide sequence, the cross-linking density of the hydrogel, and the nature of the encapsulated drug. The biocompatibility of amino acid-based materials makes them attractive vehicles for drug delivery, potentially reducing the toxicity associated with some synthetic polymer-based systems. L-tyrosine-based polymers have been successfully used to create nanoparticles for the delivery of anticancer drugs.

Signaling Pathway Involvement of L-tyrosine

It is important to note that L-tyrosine itself is a crucial precursor in several key signaling pathways. It is the starting material for the biosynthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones. Additionally, tyrosine phosphorylation is a fundamental mechanism in signal transduction, regulating numerous cellular processes. However, there is currently no direct evidence to suggest that this compound acts as a signaling molecule or directly participates in these pathways in a manner similar to the monomer. Its potential biological effects are more likely to be related to its physical properties and its degradation into L-tyrosine.

Conclusion

This compound is a peptide with intriguing physicochemical properties, largely dictated by its six tyrosine residues. While a comprehensive experimental dataset for the hexamer is not yet available, by drawing comparisons with L-tyrosine and other tyrosine-rich peptides, we can appreciate its potential. The capacity for self-assembly into hydrogels is a particularly promising characteristic, opening avenues for its use in controlled drug release and tissue engineering. Further research is needed to fully elucidate the specific physicochemical parameters of this compound, its precise mechanisms of self-assembly, and its direct biological activities. This guide provides a foundational understanding for researchers and developers interested in harnessing the potential of this unique oligopeptide.

References

The Pivotal Role of Short Tyrosine Peptides in Cellular Function and Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Short peptides incorporating tyrosine residues are fundamental signaling molecules and versatile tools in biomedical research and drug development. Their biological activities are diverse, ranging from hormonal regulation and neurotransmission to cell adhesion and proliferation. The phenolic side chain of tyrosine uniquely positions these peptides to participate in critical phosphorylation events, receptor binding, and the formation of complex biomaterials. This technical guide provides an in-depth exploration of the core biological functions of short tyrosine peptides, presenting quantitative data on their interactions, detailed experimental protocols for their study, and visualizations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the mechanisms of action and therapeutic potential of this important class of biomolecules.

Introduction: The Significance of Tyrosine in Peptide Function

Tyrosine, a non-essential amino acid, plays a disproportionately large role in the function of short peptides due to its unique chemical properties. Its aromatic phenol side chain can engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and the stabilization of peptide conformations.[1] Furthermore, the hydroxyl group of tyrosine is a primary target for phosphorylation, a post-translational modification that acts as a molecular switch to control a vast array of cellular processes.[2][3]

Short tyrosine-containing peptides can act as hormones, neurotransmitters, and growth factors, mediating their effects through specific interactions with cell surface receptors.[3][4] The phosphorylation of tyrosine residues on these peptides or their cognate receptors is a key event in signal transduction, initiating downstream cascades that regulate cell growth, differentiation, and metabolism. Dysregulation of these signaling pathways is often implicated in diseases such as cancer, making short tyrosine peptides and their signaling machinery attractive targets for therapeutic intervention.

Beyond their signaling roles, the inherent properties of tyrosine have been exploited in the development of novel biomaterials. Tyrosine-rich peptides can self-assemble into well-defined nanostructures, such as hydrogels and nanofibers, which have applications in drug delivery and tissue engineering. The ability of tyrosine residues to form dityrosine cross-links further enhances the mechanical stability of these materials.

This guide will delve into the multifaceted biological functions of short tyrosine peptides, with a focus on their roles in cellular signaling and their therapeutic applications. We will provide a quantitative overview of their interactions, detailed methodologies for their investigation, and visual representations of the complex signaling networks they orchestrate.

Quantitative Analysis of Short Tyrosine Peptide Interactions

The biological function of a short tyrosine peptide is intrinsically linked to its binding affinity and specificity for its molecular target, typically a receptor or enzyme. Quantitative parameters such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are essential for characterizing these interactions and for the development of peptide-based therapeutics. The following tables summarize key quantitative data for several classes of short tyrosine peptides.

Table 1: Binding Affinities (Kd) of Short Tyrosine Peptides to Receptors

| Peptide Class | Peptide Sequence/Name | Receptor | Kd (µM) | Reference |

| Ephrin Receptor Binding Peptides | KYL (KYLPYWPVLSSL) | EphA4 | 0.85 ± 0.15 | |

| APY (APYPFWPMEGGF) | EphA4 | 1.5 ± 0.5 | ||

| VTM (VTMHHNPLHHTH) | EphA4 | 4.7 ± 0.1 | ||

| Neurotensin Analogues | Neurotensin (8-13) | NTS1 | Subnanomolar |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Short Tyrosine Peptides

| Peptide Class | Peptide Sequence/Name | Target/Assay | IC50 (µM) | Reference |

| Ephrin Receptor Binding Peptides | EWLS | Ephrin-B2 binding to EphB1 | ~10 | |

| WDC (cyclic) | Ephrin-A5 binding to EphA5 | ~50 | ||

| Angiotensin II Analogues | Angiotensin II | AT2 Receptor | Varies (nM range) | |

| ACE Inhibitory Peptides | Trp-Val | ACE | 307.61 | |

| Val-Trp | ACE | 0.58 | ||

| Ile-Trp | ACE | 0.50 | ||

| Leu-Trp | ACE | 1.11 | ||

| NNMT Inhibitory Peptides | Macrocyclic peptides with L-tyrosine or D-tyrosine | NNMT | 0.229 ± 0.007 |

Key Signaling Pathways Modulated by Short Tyrosine Peptides

Short tyrosine peptides are integral components of numerous signaling pathways. Their interaction with cell surface receptors, often receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), triggers a cascade of intracellular events that ultimately dictate cellular responses.

The Angiotensin II Receptor Signaling Pathway

Angiotensin II is an octapeptide hormone that plays a crucial role in blood pressure regulation and fluid homeostasis. It exerts its effects by binding to the angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are GPCRs. The AT1 receptor is the primary mediator of the pressor effects of angiotensin II.

Upon binding of angiotensin II, the AT1 receptor activates multiple downstream signaling pathways, including the Gq/11-PLC-IP3-Ca2+ pathway and various tyrosine kinases. This leads to vasoconstriction, aldosterone secretion, and cellular growth.

The Ephrin/Eph Receptor Signaling Pathway

The Ephrin (Eph) receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play crucial roles in developmental processes, axon guidance, and tissue patterning. A unique feature of this system is its capacity for bidirectional signaling, where both the Eph receptor-bearing cell ("forward signaling") and the ephrin-presenting cell ("reverse signaling") transduce signals upon interaction.

Short tyrosine-containing peptides have been developed as antagonists that bind to the ephrin-binding pocket of Eph receptors, thereby inhibiting the natural ligand-receptor interaction and modulating downstream signaling.

Detailed Experimental Protocols

The study of short tyrosine peptides requires a range of specialized techniques, from their chemical synthesis to the characterization of their biological activity. This section provides an overview of key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Tyrosine-Containing Peptides

SPPS is the most common method for the chemical synthesis of peptides. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)

-

Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution in dimethylformamide (DMF) (e.g., 20%)

-

Solvents: DMF, dichloromethane (DCM), diethyl ether

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Preparation: The resin is swelled in a suitable solvent like DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treatment with a piperidine solution in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using coupling reagents and then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

-

Purification and Analysis: The crude peptide is precipitated in cold diethyl ether, purified by RP-HPLC, and its identity is confirmed by mass spectrometry.

Tyrosine Kinase Activity Assay

This assay measures the ability of a tyrosine kinase to phosphorylate a peptide substrate.

Materials:

-

Purified tyrosine kinase

-

Tyrosine-containing peptide substrate

-

Assay buffer (e.g., containing HEPES, MgCl2, MnCl2)

-

ATP (can be radiolabeled with ³²P or used in non-radioactive assays)

-

Anti-phosphotyrosine antibody (for non-radioactive detection)

-

Detection system (e.g., scintillation counter, ELISA reader, fluorescence polarization instrument)

Protocol (Non-Radioactive ELISA-based):

-

Substrate Immobilization: A 96-well plate is coated with the tyrosine-containing peptide substrate.

-

Kinase Reaction: The purified tyrosine kinase is added to the wells along with the assay buffer and ATP to initiate the phosphorylation reaction. The plate is incubated at an optimal temperature (e.g., 30-37°C).

-

Washing: The wells are washed to remove the kinase, ATP, and non-phosphorylated peptides.

-

Antibody Incubation: A primary antibody that specifically recognizes phosphotyrosine is added to the wells and incubated.

-

Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added. After another incubation and washing step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the kinase activity.

Conclusion and Future Perspectives

Short tyrosine peptides are indispensable molecules in a multitude of biological processes, primarily through their involvement in cellular signaling. The reversible phosphorylation of tyrosine residues provides a sophisticated mechanism for regulating protein function and orchestrating complex cellular responses. The quantitative data and signaling pathways presented in this guide highlight the specificity and potency of these peptides.

The detailed experimental protocols provided herein offer a foundation for researchers to synthesize, purify, and characterize the biological activity of novel short tyrosine peptides. As our understanding of the intricate roles of these peptides in health and disease continues to expand, so too will their potential as therapeutic agents. Future research will likely focus on the development of more stable and selective tyrosine peptide analogs with improved pharmacokinetic properties, as well as the design of novel biomaterials with enhanced functionalities. The continued exploration of the biological functions of short tyrosine peptides holds immense promise for advancing our knowledge of cellular regulation and for the development of innovative therapies for a wide range of human diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

Hexa-L-tyrosine: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Introduction

Hexa-L-tyrosine, a peptide oligomer composed of six L-tyrosine residues, is a molecule of increasing interest in biomedical research and pharmaceutical development. Its inherent properties, stemming from the phenolic hydroxyl group of each tyrosine residue, impart significant antioxidant capabilities.[1] This makes it a candidate for applications in therapeutic treatments for conditions associated with oxidative stress, such as cancer and neurodegenerative diseases.[1] Furthermore, this compound and other tyrosine-based peptides are being explored as building blocks for novel drug delivery systems, including nanoparticles and hydrogels.[2][3]

A critical parameter for the successful application of this compound in both research and clinical settings is its solubility. The presence of six bulky, hydrophobic aromatic rings can lead to poor solubility in neutral aqueous solutions, posing a challenge for formulation and experimental design. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for its synthesis and analysis, and logical workflows to guide researchers in their work with this promising peptide.

Core Topic: this compound Solubility

The solubility of a peptide is governed by its amino acid composition, sequence, and the nature of the solvent. This compound (Tyr-Tyr-Tyr-Tyr-Tyr-Tyr) is a hydrophobic peptide due to the six aromatic side chains. Its solubility is expected to be limited in neutral aqueous solutions but can be significantly influenced by pH and the use of organic co-solvents.

Data Presentation: Solubility of this compound and L-tyrosine Monomer

The following table summarizes the available quantitative and qualitative solubility data for this compound. For comparative purposes and to guide solvent selection, solubility data for the L-tyrosine monomer is also included, as its behavior can provide insights into the solubilization of its oligomers.

| Compound | Solvent | Temperature (°C) | Solubility | Remarks |

| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL (200.59 mM) | Requires sonication to dissolve.[4] |

| Acetonitrile | Not Specified | Soluble | Quantitative data not specified. | |

| Water | Not Specified | Soluble | Quantitative data not specified. | |

| L-tyrosine | Water (pH 3.2 - 7.5) | 25 | 0.45 mg/mL (2.48 mM) | Very low solubility at neutral pH. |

| Water (pH 1.8) | 25 | 2.0 mg/mL (11.0 mM) | Solubility increases in acidic conditions. | |

| Water (pH 9.5) | 25 | 1.4 mg/mL (7.7 mM) | Solubility increases in basic conditions. | |

| Water (pH 10) | 25 | 3.8 mg/mL (20.9 mM) | Further increase in solubility at higher pH. | |

| 1 M HCl | Not Specified | 100 mg/mL | Requires heating. | |

| Absolute Alcohol, Ether, Acetone | 25 | Insoluble | ||

| Alkaline Solutions | Not Specified | Soluble | ||

| Acetic Acid | Not Specified | Slightly Soluble | ||

| Aqueous Methanol Mixtures | 283.15 - 323.15 | Varies with composition and temp. | Solubility generally lower than in pure water or DMSO. | |

| Aqueous Ethanol Mixtures | 283.15 - 323.15 | Varies with composition and temp. | Solubility generally lower than in pure water or DMSO. | |

| Aqueous n-Propanol Mixtures | 283.15 - 323.15 | Varies with composition and temp. | Solubility generally lower than in pure water or DMSO. | |

| Aqueous DMSO Mixtures | 283.15 - 323.15 | Varies with composition and temp. | L-tyrosine solubility is greatest in DMSO + water mixtures. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, a general procedure for determining its solubility, and a standard assay for evaluating its antioxidant activity.

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol describes the synthesis of this compound on a solid support, a standard method for peptide production.

Materials:

-

Resin: 2-Chlorotrityl chloride resin

-

Protected Amino Acid: Fmoc-Tyr(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-tyrosine)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diisopropylethylamine (DIPEA)

-

Deprotection Reagent: 20% piperidine in DMF

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Precipitation/Wash Solvent: Cold diethyl ether

Procedure:

-

Resin Preparation and First Amino Acid Loading:

-

Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Tyr(tBu)-OH (1.5 equivalents) and DIPEA (3 equivalents) in DCM.

-

Add the amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin sequentially with DMF (3 times) and DCM (3 times).

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-6 times) to ensure complete removal of piperidine.

-

-

Coupling of Subsequent Amino Acids (Repeat 5 times):

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amines).

-

Wash the resin sequentially with DMF (3 times) and DCM (3 times).

-

Proceed to the next Fmoc deprotection step (Protocol step 2).

-

-

Final Fmoc Deprotection:

-

After the sixth tyrosine residue is coupled, perform a final deprotection as described in step 2.

-

-

Cleavage and Global Deprotection:

-

Wash the final deprotected peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Purify the crude this compound using preparative reverse-phase HPLC (RP-HPLC) with a suitable C18 column.

-

Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC to confirm purity.

-

Protocol 2: Determination of this compound Solubility

This protocol provides a general method to quantitatively assess the solubility of this compound in a specific solvent.

Materials:

-

Lyophilized this compound powder

-

Selected solvent (e.g., water, PBS pH 7.4, DMSO)

-

Microcentrifuge tubes

-

Vortex mixer and sonicator

-

Microcentrifuge

-

Lyophilizer (optional, for mass balance) or HPLC system

Procedure:

-

Sample Preparation:

-

Add a pre-weighed excess amount of this compound (e.g., 2 mg) to a microcentrifuge tube.

-

-

Solvent Addition and Equilibration:

-

Add a defined volume of the chosen solvent (e.g., 1 mL) to the tube.

-

Vortex the mixture vigorously for 2 minutes.

-

If the peptide does not fully dissolve, place the tube in a bath sonicator for 15-30 minutes to aid dissolution.

-

Allow the suspension to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours with gentle agitation to ensure saturation.

-

-

Separation of Undissolved Peptide:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved peptide.

-

-

Quantification of Soluble Peptide:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as:

-

RP-HPLC: Inject the supernatant onto a calibrated HPLC system and determine the concentration based on a standard curve.

-

UV-Vis Spectroscopy: Measure the absorbance at 275-280 nm (due to the tyrosine phenol group) and calculate the concentration using a predetermined extinction coefficient.

-

-

-

Calculation:

-

Express the solubility in mg/mL or Molarity based on the quantified concentration in the saturated supernatant.

-

Protocol 3: DPPH Radical Scavenging Antioxidant Assay

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common method for assessing antioxidant activity.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then diluted in methanol) and create a series of dilutions to test various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well (e.g., 100 µL).

-

Add varying concentrations of the this compound solutions to the wells (e.g., 100 µL).

-

For the control, add the solvent used for the peptide solution instead of the peptide itself.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at approximately 517 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

-

Plot the scavenging percentage against the peptide concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows relevant to the use of this compound.

References

Self-Assembly Properties of Tyrosine-Rich Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosine-rich peptides are a class of biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. Their ability to self-assemble into well-defined nanostructures, such as nanofibers, hydrogels, and nanosheets, is driven by a combination of non-covalent interactions, with the aromatic side chain of tyrosine playing a pivotal role. This guide provides an in-depth overview of the core principles governing the self-assembly of these peptides, detailed experimental protocols for their synthesis and characterization, and a summary of their key quantitative properties. Furthermore, it visualizes the fundamental logical relationships in peptide self-assembly, experimental workflows, and relevant biological signaling pathways.

Core Principles of Tyrosine-Rich Peptide Self-Assembly

The spontaneous organization of tyrosine-rich peptides into ordered supramolecular structures is a complex process governed by a delicate balance of intermolecular forces.[1][2] The phenolic group of tyrosine is a key contributor to this process.[3][4][5]

Key Driving Forces:

-

π-π Stacking: The aromatic rings of tyrosine residues interact through π-π stacking, which contributes to the stability and orientational order of the self-assembled structures. This is a dominant force in the assembly of many aromatic peptides.

-

Hydrogen Bonding: The hydroxyl and amide groups within the peptide backbone and on the tyrosine side chains form extensive hydrogen bond networks, providing directional constraints and stability to the assembled architecture.

-

Hydrophobic Interactions: The hydrophobic nature of the tyrosine side chain, along with other nonpolar residues in the peptide sequence, drives the aggregation of these regions to minimize contact with water, a critical factor in the initial stages of self-assembly.

-

Electrostatic Interactions: The overall charge of the peptide, determined by the presence of acidic and basic amino acid residues and the solution pH, modulates the electrostatic repulsion or attraction between peptide molecules, influencing the assembly pathway and final morphology.

-

Dityrosine Cross-linking: Under specific conditions, such as exposure to UV light or enzymatic activity, tyrosine residues can form covalent dityrosine cross-links. This process can significantly enhance the mechanical stability and robustness of the resulting self-assembled materials.

Factors Influencing Self-Assembly:

The self-assembly process is highly sensitive to both the intrinsic properties of the peptide and the external environment.

-

Peptide Sequence: The position and number of tyrosine residues, as well as the presence of other amino acids (hydrophilic, hydrophobic, charged), dictate the final nanostructure. For example, the placement of tyrosine at the N-terminus versus the C-terminus of a peptide can lead to different aggregation propensities and resulting nanofiber morphologies.

-

pH: The pH of the solution affects the protonation state of ionizable groups on the peptide, thereby altering electrostatic interactions and influencing solubility and assembly.

-

Concentration: Above a certain critical concentration, peptide monomers will begin to aggregate and form ordered structures. This concentration-dependent behavior is a hallmark of self-assembling systems.

-

Temperature: Temperature can influence the kinetics of self-assembly and the stability of the final structures by affecting the strength of non-covalent interactions.

-

Solvent: The polarity and composition of the solvent can impact the hydrophobic interactions and solubility of the peptides, thereby modulating the self-assembly process.

Quantitative Data Summary

The following tables summarize key quantitative data for representative tyrosine-rich self-assembling peptides.

Table 1: Nanostructure Dimensions and Critical Concentrations

| Peptide Sequence | Nanostructure Morphology | Nanofiber Diameter (nm) | Critical Gelation Concentration (mM) | Reference |

| EF8 (EFEFKFEFK) | Nanofibers and bundles | 3.8 ± 0.4 | ~2.5 | |

| YEF8 (YEFEFKFEFK) | Nanofibers and bundles | 3.8 ± 0.4 | ~2.5 | |

| EF8Y (EFEFKFEFKY) | Thin nanofibers | 3.8 ± 0.2 | ~2.5 | |

| YEF8Y (YEFEFKFEFKY) | Thin nanofibers | 3.8 ± 0.2 | ~2.5 | |

| EYF8 (EYEFKFEFK) | Thin nanofibers | 3.8 ± 0.2 | ~2.5 | |

| TTP1 | Nanospheres | 514 ± 45 | Not Reported | |

| TTP2 | Nanospheres | 512 ± 50 | Not Reported | |

| TTP3 | Nanospheres | 509 ± 23 | Not Reported |

Table 2: Mechanical Properties of Self-Assembled Tyrosine-Rich Peptides

| Peptide System | Mechanical Property | Value | Reference |

| EF8 Hydrogel (20 mM) | Storage Modulus (G') | ~1000 Pa | |

| YEF8 Hydrogel (20 mM) | Storage Modulus (G') | Variable, ~1000 Pa | |

| EF8Y Hydrogel (20 mM) | Storage Modulus (G') | ~1000 Pa | |

| YEF8Y Hydrogel (20 mM) | Storage Modulus (G') | ~1000 Pa | |

| EYF8 Hydrogel (20 mM) | Storage Modulus (G') | ~1000 Pa | |

| L-Tyrosine Fibrils | Young's Modulus | 43 ± 2 GPa | |

| D-Tyrosine Fibrils | Young's Modulus | 22 ± 1 GPa | |

| DL-Tyrosine Fibrils | Young's Modulus | 21 ± 4 GPa |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of tyrosine-rich self-assembling peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic tyrosine-containing peptide using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid and coupling reagent in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step.

-

Cleavage and Deprotection:

-

Wash and dry the peptide-resin.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC with a C18 column.

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% TFA).

-

Chromatography:

-

Equilibrate the C18 column with a polar solvent (e.g., 0.1% TFA in water).

-

Inject the peptide solution.

-

Elute the peptide using a gradient of increasing organic solvent concentration (e.g., acetonitrile with 0.1% TFA).

-

-

Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm and 280 nm for tyrosine-containing peptides).

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization of Self-Assembled Structures

4.3.1 Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the self-assembled nanostructures.

Procedure:

-

Sample Preparation:

-

Dilute the peptide solution or hydrogel to an appropriate concentration (e.g., 0.2 mM).

-

Apply a small volume (e.g., 5 µL) of the sample onto a formvar-coated copper grid and incubate for 2 minutes.

-

-

Staining:

-

Rinse the grid with ultrapure water.

-

Negatively stain the sample with a solution of uranyl acetate (e.g., 0.1%) for 2 minutes.

-

-

Drying: Rinse the grid with ultrapure water and wick dry.

-

Imaging: Image the dried grid using a transmission electron microscope at an appropriate accelerating voltage.

4.3.2 Rheology

Oscillatory rheology is used to determine the viscoelastic properties of peptide hydrogels.

Procedure:

-

Time Sweep: Monitor the storage (G') and loss (G'') moduli as a function of time to determine the gelation kinetics and the time to reach a stable gel state.

-

Strain Sweep: Perform a strain amplitude sweep at a constant frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

-

Frequency Sweep: Conduct a frequency sweep within the LVER to determine the frequency-dependent behavior of the hydrogel and identify the equilibrium modulus.

-

Final Time Sweep: Perform a final time sweep using the strain and frequency values determined from the previous steps to accurately report the equilibrium moduli and gelation time.

4.3.3 Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the secondary structure of the peptides in their self-assembled state.

Procedure:

-

Sample Preparation: Prepare a peptide solution or a transparent hydrogel at a suitable concentration in a quartz cuvette with a short path length (e.g., 0.5 mm).

-

Blank Measurement: Record a spectrum of the buffer or solvent alone to use as a baseline.

-

Data Acquisition:

-

Scan the sample over the desired wavelength range (typically 190-260 nm for secondary structure analysis).

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis: Subtract the blank spectrum from the sample spectrum and convert the data to molar ellipticity to analyze the secondary structure content (e.g., β-sheet, α-helix, random coil).

Visualizations

Logical Relationships and Workflows

Caption: Core principles of peptide self-assembly.

Caption: Experimental workflow for biomaterial development.

Signaling Pathways

Caption: Macrophage polarization by tyrosine-rich peptides.

Caption: Integrin-FAK signaling pathway activation.

References

- 1. Self-assembling peptide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis [ouci.dntb.gov.ua]

- 5. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Hexa-L-tyrosine: A Peptide with Latent Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-L-tyrosine, a peptide oligomer composed of six L-tyrosine amino acid residues, is emerging as a molecule of interest in the biomedical field. While extensive research has focused on its monomeric precursor, L-tyrosine, and its polymeric counterpart, poly-L-tyrosine, the specific therapeutic applications of the hexamer remain a nascent area of investigation. This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound, drawing upon the established properties of tyrosine-based biomaterials. Due to the limited availability of direct research on this compound, this document will extrapolate potential applications from studies on L-tyrosine and poly-L-tyrosine, particularly in the realms of oncology, neurodegenerative disorders, and drug delivery. This guide will present available quantitative data, detailed experimental methodologies, and conceptual signaling pathways to serve as a foundational resource for stimulating further research and development.

Antioxidant Properties and Potential in Neuroprotection and Oncology

This compound is suggested to possess potent antioxidant capabilities, a property attributed to the phenolic hydroxyl group within each tyrosine residue.[] Oxidative stress is a key pathological factor in both neurodegenerative diseases and cancer. The ability of this compound to scavenge free radicals could therefore offer therapeutic benefits in these areas.

Antioxidant Activity

The antioxidant capacity of tyrosine and its derivatives has been evaluated using various in vitro assays. These studies provide a basis for understanding the potential free radical scavenging activity of this compound.

| Assay Type | Compound | Concentration | Antioxidant Effect |

| Lipid Peroxidation Inhibition | L-tyrosine | 20 µg/mL | 30.6% inhibition |

| Lipid Peroxidation Inhibition | L-Dopa | 20 µg/mL | 67.9% inhibition |

Table 1: Comparative in vitro antioxidant activity of L-tyrosine and L-Dopa. Data extrapolated from studies on the antioxidant properties of phenolic amino acids.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of compounds like this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Drug Delivery Systems: Nanoparticles and Hydrogels

Tyrosine-based polymers have been extensively explored for the development of drug delivery vehicles due to their biocompatibility and biodegradability. This compound, as a short-chain polymer, could self-assemble into nanostructures or be incorporated into larger polymer networks for controlled drug release.

Tyrosine-Based Nanoparticles for Cancer Therapy

Amphiphilic polymers derived from L-tyrosine can self-assemble into nanoparticles that encapsulate hydrophobic anticancer drugs, enhancing their solubility and enabling targeted delivery.

| Parameter | Value | Drug(s) | Cell Line |

| Particle Size | 200 ± 10 nm | Doxorubicin (DOX), Camptothecin (CPT) | HeLa |

| Cellular Uptake (DOX) | 8-10x higher than free DOX | Doxorubicin (DOX) | HeLa |

Table 2: Characteristics of L-tyrosine-based poly(ester-urethane) nanoparticles for drug delivery. These findings suggest the potential for developing similar nanoparticle systems based on this compound.[3]

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles

This protocol describes a general method for formulating drug-loaded nanoparticles from tyrosine-based polymers, which could be adapted for this compound.

Materials:

-

This compound (or a derivative)

-

Anticancer drug (e.g., Doxorubicin)

-

Organic solvent (e.g., Dimethylformamide - DMF)

-

Deionized water

-

Dialysis membrane

Procedure:

-

Dissolve the this compound derivative and the anticancer drug in the organic solvent.

-

Add deionized water dropwise to the solution while stirring to induce nanoprecipitation.

-

Continue stirring for several hours to allow for solvent evaporation and nanoparticle stabilization.

-

Dialyze the nanoparticle suspension against deionized water for 24 hours to remove the organic solvent and unloaded drug.

-

Characterize the nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency.

Dityrosine Cross-linked Hydrogels

The phenolic side chains of tyrosine residues can be cross-linked to form dityrosine bonds, leading to the formation of hydrogels. These hydrogels have potential applications in tissue engineering and as matrices for sustained drug release. While this has been demonstrated with various proteins, the principle could be applied to this compound to create well-defined, peptide-based hydrogels.

Potential in Enzyme Inhibition

Given its peptide nature and the presence of multiple aromatic rings, this compound could potentially act as an inhibitor for certain enzymes. For instance, it might interfere with proteases or other enzymes that have aromatic binding pockets. This remains a speculative but intriguing area for future research.

Conclusion and Future Directions

This compound presents a promising, yet largely unexplored, platform for various therapeutic applications. Its inherent antioxidant properties, coupled with the potential for self-assembly into nanostructures and incorporation into hydrogels, position it as a versatile biomaterial. The knowledge gained from studies on L-tyrosine and poly-L-tyrosine provides a strong foundation for future investigations into the specific therapeutic efficacy of this compound.

Future research should focus on:

-

Synthesis and Characterization: Developing robust and scalable synthesis protocols for this compound and thoroughly characterizing its physicochemical properties.

-

In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to evaluate its antioxidant, anti-cancer, and neuroprotective effects.

-

Formulation Development: Exploring the formulation of this compound-based nanoparticles and hydrogels for drug delivery and tissue engineering applications.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its therapeutic effects.

The exploration of this compound's full therapeutic potential will require a dedicated and multidisciplinary research effort. This technical guide serves as a starting point to inspire and inform such endeavors, with the ultimate goal of translating this promising peptide into novel clinical applications.

References

- 2. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of l-Tyrosine-Based Enzyme-Responsive Amphiphilic Poly(ester-urethane) Nanocarriers for Multiple Drug Delivery to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexa-L-tyrosine as a Precursor in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexa-L-tyrosine, a homooligomer composed of six L-tyrosine residues, serves as a significant precursor and building block in the field of peptide synthesis. Its unique properties, including inherent antioxidant capabilities and potential for self-assembly, make it a valuable component in the development of novel therapeutics and drug delivery systems. This technical guide provides a comprehensive overview of the synthesis of this compound via solid-phase peptide synthesis (SPPS), detailing experimental protocols, and discussing its application as a precursor for more complex peptide structures and functional biomaterials.

Introduction

Peptide-based therapeutics have garnered increasing interest due to their high specificity and potency. Within this landscape, amino acid homooligomers like this compound (Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH) offer a unique platform for research and development. The repeating tyrosine units provide a scaffold with distinct physicochemical properties, including hydrophobicity, aromaticity, and the potential for post-translational modifications. This guide will delve into the technical aspects of utilizing this compound as a foundational element in peptide synthesis, providing researchers and drug development professionals with the necessary information to leverage its potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its handling, synthesis, and application.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₅₆N₆O₁₃ | [1][2] |

| Molecular Weight | 997.1 g/mol | [1][2] |

| Appearance | White Lyophilized Powder | [3] |

| Solubility | Soluble in Acetonitrile, Water | |

| Storage Conditions | -20°C |

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing this compound is the step-wise assembly of amino acids on a solid support, a technique known as solid-phase peptide synthesis (SPPS). The most common and efficient approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy. This method allows for the iterative addition of tyrosine residues while protecting the reactive side chains.

General Workflow of this compound Synthesis

The synthesis of this compound follows a cyclical process for each of the six tyrosine residues added to the growing peptide chain. A graphical representation of this workflow is provided below.

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

The following protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.

Materials:

-

Rink amide resin (or other suitable resin)

-

Fmoc-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.

-

First Amino Acid Loading (if not pre-loaded):

-

Deprotect the resin if it is Fmoc-protected by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-Tyr(tBu)-OH residue using a suitable coupling reagent like DIC/HOBt in DMF. The reaction is typically monitored for completion using a Kaiser test.

-

-

Iterative Tyrosine Coupling (Cycles 2-6):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin extensively with DMF to remove residual piperidine and byproducts.

-

Coupling: Dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction for completion using the Kaiser test.

-

Washing: Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: After the sixth tyrosine residue is coupled, perform a final Fmoc deprotection as described above.

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl protecting groups from the tyrosine side chains.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude this compound by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

Quantitative Data and Yield

| Parameter | Typical Range | Factors Influencing Outcome |

| Crude Yield | 60-90% | Resin loading, efficiency of each coupling and deprotection step, handling losses. |

| Purity (crude) | 50-80% | Incomplete couplings, side reactions (e.g., aspartimide formation if Asp were present). |

| Final Yield (after purification) | 8-78% | Efficiency of purification, complexity of the peptide. |

| Final Purity (after purification) | >95% | Optimization of HPLC conditions. |

This compound as a Precursor in Further Synthetic Applications

Beyond its synthesis, this compound serves as a valuable precursor for a variety of applications, particularly in drug delivery and materials science.

Drug Delivery Nanoparticles

Tyrosine-rich peptides, including this compound, can self-assemble into nanostructures, making them attractive for the development of drug delivery vehicles. The phenolic hydroxyl groups of the tyrosine residues can participate in hydrogen bonding and π-π stacking interactions, driving the formation of nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating targeted delivery to specific tissues or cells.

The general workflow for utilizing this compound in the formation of drug-loaded nanoparticles is depicted below.

Caption: Workflow for the formulation of drug-loaded nanoparticles using this compound.

Conclusion

This compound is a versatile and valuable building block in peptide synthesis. Its straightforward synthesis via established SPPS protocols, combined with its inherent properties, makes it an attractive precursor for the development of advanced therapeutic and drug delivery systems. This technical guide provides a foundational understanding of the synthesis and potential applications of this compound, empowering researchers to explore its utility in their respective fields. Further research into optimizing the synthesis of oligo-tyrosine peptides and exploring their full range of applications is warranted.

References

- 1. chempep.com [chempep.com]

- 2. Facile solid-phase synthesis of sulfated tyrosine-containing peptides: Part II. Total synthesis of human big gastrin-II and its C-terminal glycine-extended peptide (G34-Gly sulfate) by the solid-phase segment condensation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]

The Elusive Tyrosine Hexamers: A Technical Guide to Tyrosine-Driven Peptide Assembly and Covalent Oligomerization

Introduction

In the fields of biochemistry and materials science, the self-assembly of amino acids and peptides into ordered structures is a subject of intense investigation. Tyrosine, with its aromatic side chain, plays a significant role in mediating interactions that drive the formation of such assemblies. While the query for "tyrosine hexamers" as discrete, non-covalently associated entities of six tyrosine molecules did not yield specific findings in the existing scientific literature, this guide delves into the closely related and well-documented phenomena of tyrosine-driven peptide self-assembly and the natural occurrence of covalently linked tyrosine oligomers. This technical whitepaper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how tyrosine residues influence the formation of higher-order structures, the experimental methodologies used to study these processes, and the known biological contexts of covalent tyrosine oligomers.

The Role of Tyrosine in Peptide Self-Assembly

Tyrosine residues are pivotal in the self-assembly of peptides into various nanostructures, such as nanofibers, nanotubes, and hydrogels. The phenolic side chain of tyrosine can participate in several non-covalent interactions that stabilize these assemblies:

-

π-π Stacking: The aromatic rings of tyrosine residues can stack on top of each other, creating strong, non-covalent bonds that contribute to the stability of the assembled structure.

-

Hydrogen Bonding: The hydroxyl group of the tyrosine side chain can act as both a hydrogen bond donor and acceptor, facilitating the formation of intricate hydrogen bond networks that guide the assembly process.

-

Hydrophobic Interactions: The aromatic ring also contributes to the hydrophobic character of the peptide, driving the sequestration of these residues away from aqueous environments and promoting aggregation.

The position of tyrosine within a peptide sequence is a critical determinant of the final morphology of the self-assembled structure. Strategic placement of tyrosine can be used to engineer peptides that form specific and functional nanomaterials.[1][2][3]

Covalent Tyrosine Oligomers: Dityrosine and Trityrosine

While non-covalent hexamers of tyrosine are not described in the literature, covalent oligomers, specifically dityrosine and trityrosine, are known to occur naturally. These are formed through the oxidative cross-linking of tyrosine residues.

Discovery and Natural Occurrence

Dityrosine was first identified in the elastic protein resilin, found in the cuticle of insects, where it contributes to the protein's remarkable rubber-like properties.[4][5] Its formation involves the generation of tyrosyl radicals, which then couple to form a covalent bond between the aromatic rings of two tyrosine residues. This cross-linking can be catalyzed by enzymes such as peroxidases and occurs under conditions of oxidative stress. Dityrosine has been identified in a variety of biological contexts, often as a marker of oxidative damage to proteins. It has been implicated in the pathology of age-related diseases, including Alzheimer's disease, where dityrosine cross-links are found in amyloid-β plaques. Trityrosine, a trimer of covalently linked tyrosine residues, has also been identified in resilin alongside dityrosine.

Synthesis of Dityrosine and Trityrosine

The synthesis of dityrosine and trityrosine can be achieved in vitro through methods that generate tyrosyl radicals. This includes enzymatic methods using peroxidases and hydrogen peroxide, as well as photochemical methods involving UV irradiation. The synthesis of these molecules is crucial for their use as standards in analytical studies and for investigating their biological effects.

Experimental Protocols for Studying Tyrosine-Driven Assembly and Oligomerization

A variety of experimental techniques are employed to characterize the self-assembly of tyrosine-containing peptides and to detect and quantify covalent tyrosine oligomers.

Characterization of Self-Assembled Structures

The following table summarizes key experimental protocols for studying the nanostructures formed by tyrosine-rich peptides.

| Technique | Methodology | Information Obtained |

| Transmission Electron Microscopy (TEM) | A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample. Samples are typically stained with a heavy metal salt to enhance contrast. | High-resolution images of the morphology and dimensions of self-assembled nanostructures (e.g., nanofibers, nanotubes). |

| Atomic Force Microscopy (AFM) | A sharp probe at the end of a cantilever scans the surface of the sample. The deflection of the cantilever is measured by a laser, providing a topographical map of the surface. | High-resolution 3D images of the surface topography of self-assembled structures, allowing for the determination of their height, width, and periodicity. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Information about the secondary structure of the peptides within the assembly (e.g., β-sheet, α-helix). Changes in the CD spectrum can indicate the process of self-assembly. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which excites molecular vibrations. | Provides information about the secondary structure, particularly the presence of β-sheets, which are common in self-assembling peptides. |

| Fluorescence Spectroscopy | Utilizes the intrinsic fluorescence of tyrosine or extrinsic fluorescent probes to monitor the aggregation process. Changes in fluorescence intensity, emission wavelength, and anisotropy can provide insights into the local environment of the fluorophore and the kinetics of assembly. |

Detection and Quantification of Covalent Tyrosine Oligomers

The analysis of dityrosine and trityrosine often requires specialized analytical techniques due to their low abundance and the need to distinguish them from monomeric tyrosine.

| Technique | Methodology | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | A sample is passed through a column packed with a stationary phase under high pressure. Different components in the sample interact differently with the stationary phase, leading to their separation. Fluorescence detection is often used due to the intrinsic fluorescence of dityrosine. | Separation and quantification of dityrosine and trityrosine in protein hydrolysates. |

| Mass Spectrometry (MS) | Molecules are ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules and obtain structural information. | Identification and structural characterization of dityrosine and trityrosine cross-linked peptides. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | The sample is vaporized and separated by gas chromatography before being analyzed by mass spectrometry. | A sensitive method for the quantification of dityrosine after derivatization. |

Signaling Pathways and Biological Implications

Currently, there are no known signaling pathways specifically attributed to "tyrosine hexamers." The biological significance of tyrosine oligomerization is primarily understood in the context of dityrosine cross-linking and the self-assembly of peptides into larger structures.

-

Dityrosine and Oxidative Stress: The formation of dityrosine is often a consequence of oxidative stress and can lead to the formation of protein aggregates that are resistant to proteolysis. These aggregates can be cytotoxic and are associated with a number of diseases.

-

Self-Assembled Peptides in Drug Delivery and Tissue Engineering: The ability of tyrosine-containing peptides to self-assemble into biocompatible nanostructures has significant implications for drug development. These structures can be used as scaffolds for tissue engineering or as vehicles for the controlled delivery of therapeutic agents.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying peptide self-assembly and the logical relationship leading to the formation of dityrosine.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dityrosine - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Hexa-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Hexa-L-tyrosine, a peptide of significant interest in biochemical and pharmaceutical research. By leveraging Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can elucidate the structural and electronic properties of this oligopeptide. This document outlines the theoretical basis, experimental protocols, and expected data for these analytical techniques, serving as a comprehensive resource for professionals in the field.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for characterizing molecules containing chromophores. In this compound, the aromatic side chain of each tyrosine residue acts as a chromophore, absorbing light in the ultraviolet region.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a neutral aqueous solution is expected to be dominated by the absorbance of the tyrosine residues. The spectrum of a peptide containing only tyrosine as its aromatic residue will exhibit an absorption pattern similar to that of the free amino acid, with the molar extinction coefficient being approximately additive for each residue[1]. The key absorption maxima (λmax) arise from the π → π* electronic transitions within the phenol group of the tyrosine side chains.

It is important to note that the local environment of the tyrosine residues, including solvent polarity and pH, can influence the exact position and intensity of these absorption bands[1][2]. For instance, the ionization of the phenolic hydroxyl group at alkaline pH results in a red shift of the absorption maxima[2][3].

| Parameter | Expected Value (Neutral pH) | Expected Value (Alkaline pH, >10) |

| λmax 1 | ~275 nm | ~295 nm |

| λmax 2 | ~223 nm | ~240 nm |

| Molar Extinction Coefficient (ε) at λmax 1 | ~8,400 M⁻¹cm⁻¹ (1,400 M⁻¹cm⁻¹ per residue x 6) | Increased (Hyperchromic effect) |

Experimental Protocol for UV-Vis Spectroscopy

This protocol provides a general framework for obtaining the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectrophotometer grade solvent (e.g., deionized water, phosphate-buffered saline (PBS))

-

Quartz cuvettes (1 cm path length)

-

Calibrated micropipettes

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent. A typical concentration for UV-Vis analysis is in the micromolar (µM) range. The exact concentration should be chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

For pH-dependent studies, prepare a series of buffers at the desired pH values.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning, typically from 200 nm to 400 nm.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the solvent used to dissolve the peptide.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

-

-

Sample Measurement:

-

Rinse the cuvette with the this compound solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration of the this compound solution is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H NMR is particularly useful for characterizing the protons of the amino acid residues.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound will display signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The following table provides estimated chemical shift ranges for the key protons in this compound, based on typical values for amino acids and peptides.

| Proton Type | Number of Protons | Estimated Chemical Shift (δ) in D₂O (ppm) | Multiplicity |

| Aromatic (C₂-H, C₆-H) | 12 | 7.0 - 7.3 | Doublet |

| Aromatic (C₃-H, C₅-H) | 12 | 6.7 - 7.0 | Doublet |

| α-CH | 6 | 3.8 - 4.5 | Triplet or Doublet of Doublets |

| β-CH₂ | 12 | 2.8 - 3.2 | Multiplet |

| Amide (NH) | 5 | 7.5 - 8.5 (in H₂O/D₂O mixtures) | Triplet (typically broad) |

| N-terminal NH₃⁺ | 3 | 7.5 - 8.5 (in H₂O/D₂O mixtures) | Singlet (typically broad) |

Note: The exact chemical shifts and multiplicities can be influenced by the peptide's conformation, solvent, pH, and temperature.

Experimental Protocol for ¹H NMR Spectroscopy